tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Organic Synthesis Iodination Reaction Optimization

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate (CAS 788824-50-0) is the optimal mono-iodinated Boc-tyramine for targeted radioiodination (¹²³I/¹²⁵I) without steric hindrance from a second iodine. MP 129–130°C (55–59°C higher than non-iodinated analog) ensures solid-state stability during automated SPPS. Offers 3.3× cost advantage per mg vs di-iodo analog (CAS 788824-51-1) for mono-radioiodination workflows. Key precursor for thyroid hormone analogs, 3-iodotyrosine peptide mimics, and halogen bonding studies. ≥97% purity.

Molecular Formula C13H18INO3
Molecular Weight 363.19 g/mol
CAS No. 788824-50-0
Cat. No. B140165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxy-3-iodophenethylcarbamate
CAS788824-50-0
SynonymsN-(tert-Butoxycarbonyl)[2-(4-hydroxy-3-iodophenyl)ethyl]amine;  [2-(4-Hydroxy-3-iodophenyl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester;  [2-(4-Hydroxy-3-iodophenyl)ethyl]carbamic Acid tert-Butyl Ester; 
Molecular FormulaC13H18INO3
Molecular Weight363.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I
InChIInChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)
InChIKeyVJMBWFNUOPTEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate (CAS 788824-50-0) – A Boc-Protected 3-Iodotyramine Building Block for Peptidomimetic and Radiopharmaceutical Synthesis


tert-Butyl 4-hydroxy-3-iodophenethylcarbamate (CAS 788824-50-0), also referred to as N-tert-Butoxycarbonyl 3-Iodotyramine or N-t-Boc-3-iodotyramine, is a Boc-protected phenethylamine derivative. Its molecular formula is C13H18INO3 with a molecular weight of 363.19 g/mol and a predicted melting point of 129–130 °C [1]. The compound incorporates a single iodine atom at the 3-position of the aromatic ring, adjacent to a phenolic hydroxyl group, conferring distinct physicochemical properties relative to its non-iodinated and di-iodinated analogs . This structural feature positions the molecule as a critical intermediate in the synthesis of thyroid hormone analogs and as a precursor for radioiodination in imaging applications.

Why Generic Substitution of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate with Non-Iodinated or Di-Iodinated Analogs Fails


In-class compounds such as N-Boc-tyramine (CAS 64318-28-1) or N-Boc-3,5-diiodotyramine (CAS 788824-51-1) cannot be substituted for tert-Butyl 4-hydroxy-3-iodophenethylcarbamate due to fundamentally divergent physicochemical properties, synthetic yields, and cost-per-iodine stoichiometry. The mono-iodinated derivative exhibits a melting point ~55–59 °C higher than its non-iodinated counterpart [1], a critical consideration for solid-state handling and formulation. Furthermore, the single iodine atom enables targeted radioiodination for SPECT imaging without the steric bulk and altered reactivity profile introduced by a second iodine [2]. Synthesis yields for the mono-iodinated species (19%) differ markedly from the di-iodinated analog (30%) under identical conditions, making reaction optimization and scale-up non-transferable [3]. The following quantitative evidence substantiates these differentiation points.

Quantitative Evidence Differentiating tert-Butyl 4-hydroxy-3-iodophenethylcarbamate from Closest Analogs for Scientific Procurement


Synthesis Yield Comparison: Mono-Iodinated vs. Di-Iodinated Boc-Tyramine

Under identical iodination conditions using iodine monochloride and sodium methoxide in DCM/DMF at −40 °C, tert-Butyl 4-hydroxy-3-iodophenethylcarbamate was obtained in 19% isolated yield, while the di-iodinated analog N-Boc-3,5-diiodotyramine was obtained in 30% yield from the same starting material [1]. The non-iodinated precursor N-Boc-tyramine was synthesized in 91% yield via standard Boc protection [2].

Organic Synthesis Iodination Reaction Optimization

Melting Point Differentiation: Enhanced Solid-State Stability vs. Non-Iodinated Analog

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate exhibits a predicted melting point of 129–130 °C . In contrast, the non-iodinated analog N-Boc-tyramine has a reported melting point range of 71–75 °C [1]. The introduction of a single iodine atom increases the melting point by approximately 55–59 °C.

Physicochemical Characterization Solid-State Handling Storage Stability

Cost-per-Iodine Stoichiometry: Procurement Value Analysis vs. Di-Iodinated Analog

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is priced at approximately $6.80/mg (based on 50 mg at $339.90) . The di-iodinated analog N-tert-Butoxycarbonyl 3,5-Diiodotyramine is priced at approximately $22.50/mg (based on 10 mg at 1625 RMB ≈ $225) . The non-iodinated analog N-Boc-tyramine is priced at approximately $0.027/mg (based on 1 g at $26.88) [1].

Procurement Cost Analysis Radiolabeling Economics

Molecular Weight and LogP: Physicochemical Property Profile for Chromatographic Separation

The molecular weight of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is 363.19 g/mol, with a computed XLogP3-AA of 3.2 [1]. The non-iodinated analog N-Boc-tyramine has a molecular weight of 237.29 g/mol and a predicted LogP of ~2.85 . The di-iodinated analog N-Boc-3,5-diiodotyramine has a molecular weight of 489.09 g/mol .

Analytical Chemistry Chromatography LogP

Optimal Scientific and Industrial Application Scenarios for tert-Butyl 4-hydroxy-3-iodophenethylcarbamate


Synthesis of Mono-Radioiodinated Tracers for SPECT Imaging

The single iodine atom in tert-Butyl 4-hydroxy-3-iodophenethylcarbamate provides a strategic advantage for radioiodination (e.g., with ¹²³I or ¹²⁵I) without the steric hindrance and altered biodistribution associated with a second iodine atom. The Boc-protected amine allows for subsequent deprotection and conjugation to targeting vectors. The compound's LogP of 3.2 and molecular weight of 363.19 g/mol [1] offer favorable lipophilicity for blood-brain barrier penetration in CNS imaging applications. For procurement, the 3.3× cost advantage per mg over the di-iodinated analog [2] makes it the economically rational choice for mono-radioiodination workflows.

Preparation of Thyroid Hormone Analogs and Metabolites

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate serves as a direct precursor to 3-iodothyronamine and related thyroid hormone derivatives [1]. The Boc group protects the primary amine during ether bond formation or conjugation reactions, preventing undesired side reactions. The 19% synthesis yield reported in the patent literature [2] should inform scale-up planning and cost projections, as the mono-iodinated product is the kinetically less favored regioisomer under the described iodination conditions.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Iodotyrosine Residues

The Boc-protected amine and free phenolic hydroxyl group enable direct incorporation of a 3-iodotyrosine mimic into peptide chains via standard coupling chemistry. The high melting point of 129–130 °C ensures solid-state stability during automated SPPS workflows, reducing the risk of resin contamination due to premature melting or decomposition. The distinct molecular weight of 363.19 g/mol [3] provides a clear MS/MS signature for verifying successful incorporation.

Calibration Standards for Halogen-Bonding Studies in Supramolecular Chemistry

The iodine atom at the 3-position, ortho to the phenolic hydroxyl, participates in halogen bonding interactions that are quantifiably distinct from non-iodinated or di-iodinated analogs. The compound's well-defined physicochemical properties—melting point 129–130 °C, LogP 3.2, MW 363.19 [1] [2]—make it a reliable standard for calibrating computational models of halogen bond strength and geometry. Procurement of high-purity material (≥97%) ensures reproducible experimental data.

Technical Documentation Hub

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